6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. It features an amino group at the 6th position, a methoxyphenyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the pyrimidine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation .
The synthesis of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various methods:
Both methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity depending on the specific conditions employed.
The molecular structure of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be described as follows:
The presence of the methoxy group enhances solubility and may improve pharmacokinetic properties. The molecular geometry allows for potential interactions with biological targets, such as enzymes .
6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo several chemical reactions:
These reactions underscore the compound's versatility in synthetic organic chemistry.
The mechanism of action of 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione primarily involves its interaction with specific enzymes and receptors:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural confirmation:
6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several notable applications:
This compound exemplifies a valuable scaffold for drug development and material science applications, illustrating its broad relevance across scientific disciplines.
Systematic nomenclature for this compound follows IUPAC conventions for pyrimidine derivatives. The parent heterocycle is designated as pyrimidine-2,4(1H,3H)-dione, indicating carbonyl groups at positions 2 and 4 and hydrogen atoms at N3 and N1 (when unsubstituted). The substituent at N1 is identified as 4-methoxyphenyl, while the C6 position bears an amino group. Thus, the complete systematic name is 6-amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione.
Alternative nomenclature occasionally references the dione system as a uracil derivative, leading to names like 6-amino-1-(4-methoxybenzyl)uracil. However, IUPAC prioritizes the pyrimidinedione descriptor for systematic reporting. The molecular formula is C₁₁H₁₁N₃O₃, with a molecular mass of 233.22 g/mol. Its structural identity is further defined by registry numbers (CAS 180028-89-1) and canonical SMILES representation (O=C1NC(C=C(N)N1C2=CC=CC=C2OC)=O), which precisely encodes atomic connectivity [1] [5] [8].
Table 1: Nomenclature and Identifiers
Classification Type | Designation |
---|---|
Systematic IUPAC Name | 6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₁₁H₁₁N₃O₃ |
Molecular Weight | 233.22 g/mol |
CAS Registry Number | 180028-89-1 |
Canonical SMILES | O=C1NC(C=C(N)N1C2=CC=CC=C2OC)=O |
Alternative Names | 6-Amino-1-(p-methoxyphenyl)uracil; 1-(4-Methoxyphenyl)-6-aminouracil |
The compound’s structure integrates three critical features that define its chemical behavior and potential applications:
Pyrimidine Core: The 2,4-pyrimidinedione (uracil) system provides a dipolar, electron-deficient aromatic scaffold capable of hydrogen bonding through carbonyl oxygens (acceptors) and the N3 proton (donor). This facilitates interactions with biological macromolecules and influences solubility and crystallinity [3].
6-Amino Group: Substitution of the C6 carbonyl oxygen (as in canonical uracil) with an amino group (–NH₂) markedly alters electronic distribution. This introduces an additional hydrogen bond donor site and elevates the electron density at C5/C6, enhancing susceptibility to electrophilic attack and participation in condensation reactions. This modification mirrors bioactive pyrimidine derivatives like cytosine or anticancer nucleoside analogs [3] [4].
1-(4-Methoxyphenyl) Substituent: The N1-linked aryl group shifts the molecule from hydrophilic (like natural uracil) towards increased lipophilicity, impacting membrane permeability. The para-methoxy (–OCH₃) group functions as a strong electron-donor, inducing resonance effects that modulate the electron density of the entire pyrimidine ring. This can influence absorption spectra, redox potentials, and binding affinities to hydrophobic enzyme pockets. Benzyl or aryl substitutions at N1 are recurrent motifs in pharmaceutical agents targeting kinases and polymerases [3] [4].
Table 2: Key Structural Features and Functional Impacts
Structural Element | Chemical Influence | Biological Significance |
---|---|---|
Pyrimidine-2,4(1H,3H)-dione core | Hydrogen-bonding capacity; Electron-deficient ring; Tautomeric equilibria | Nucleic acid mimicry; Enzyme substrate/inhibition potential |
6-Amino substitution | Enhanced nucleophilicity at C6; Additional H-bond donor; Increased electron density | Analogous to aminopyrimidine pharmacophores in kinase inhibitors |
1-(4-Methoxyphenyl) group | Elevated lipophilicity; Electron-donating resonance (+M effect); Steric bulk | Improved membrane penetration; Potential for π-stacking in receptor binding |
The synthesis of substituted uracils dates to the late 19th century, with Emil Fischer’s pioneering work on purines and pyrimidines. Classical methods involved acid-catalyzed condensations of urea with β-keto esters or malic acid derivatives. However, targeted N1-aryl and C6-amino modifications emerged prominently in the mid-20th century, fueled by interest in antimetabolites for cancer and antiviral therapy. The discovery of 5-fluorouracil (1957) underscored pyrimidine modification’s therapeutic value, spurring diversification at N1, C5, and C6 positions [3].
6-Amino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione exemplifies advances in regioselective pyrimidine functionalization. Traditional routes employed direct amination of 1-(4-methoxyphenyl)uracil under harsh conditions (e.g., POCl₃ followed by ammonia), often yielding mixtures. Modern approaches leverage:
Table 3: Evolution of Synthetic Approaches for Substituted Pyrimidinediones
Era | Synthetic Method | Advantages/Limitations | Key Innovations |
---|---|---|---|
Pre-1950s | Acid-catalyzed cyclization | Simple reagents; Low regioselectivity | Foundation of pyrimidine scaffold synthesis |
1960s–1990s | Halogenation-amination sequences | Regioselective C6 amination; Toxic halogen intermediates | Enabled targeted C6 functionalization |
2000s–Present | Multicomponent reactions; Green tech | High atom economy; Reduced waste; Improved yields | Microwave/ultrasound activation; Catalytic amination |
This compound’s development reflects broader trends in heterocyclic chemistry: shifting from empirical synthesis towards rational, sustainable strategies prioritizing efficiency and functional precision [3] [4] .
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1